molecular formula C32H30N4O8 B8819348 2,2'-[[[4-(3-Oxo-4-morpholinyl)phenyl]imino]bis[(2R)-2-hydroxy-3,1-propanediyl]]bis[1H-isoindole-1,3(2H)-dione] CAS No. 1643354-27-1

2,2'-[[[4-(3-Oxo-4-morpholinyl)phenyl]imino]bis[(2R)-2-hydroxy-3,1-propanediyl]]bis[1H-isoindole-1,3(2H)-dione]

Cat. No.: B8819348
CAS No.: 1643354-27-1
M. Wt: 598.6 g/mol
InChI Key: HIFXVLJIBLTPAK-DHIUTWEWSA-N
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Description

2,2'-[[[4-(3-Oxo-4-morpholinyl)phenyl]imino]bis[(2R)-2-hydroxy-3,1-propanediyl]]bis[1H-isoindole-1,3(2H)-dione] is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features multiple functional groups, including isoindole and morpholine rings, which contribute to its diverse chemical reactivity and biological activity.

Properties

CAS No.

1643354-27-1

Molecular Formula

C32H30N4O8

Molecular Weight

598.6 g/mol

IUPAC Name

2-[(2R)-3-[N-[(2R)-3-(1,3-dioxoisoindol-2-yl)-2-hydroxypropyl]-4-(3-oxomorpholin-4-yl)anilino]-2-hydroxypropyl]isoindole-1,3-dione

InChI

InChI=1S/C32H30N4O8/c37-22(17-35-29(40)24-5-1-2-6-25(24)30(35)41)15-33(20-9-11-21(12-10-20)34-13-14-44-19-28(34)39)16-23(38)18-36-31(42)26-7-3-4-8-27(26)32(36)43/h1-12,22-23,37-38H,13-19H2/t22-,23-/m1/s1

InChI Key

HIFXVLJIBLTPAK-DHIUTWEWSA-N

Isomeric SMILES

C1COCC(=O)N1C2=CC=C(C=C2)N(C[C@H](CN3C(=O)C4=CC=CC=C4C3=O)O)C[C@H](CN5C(=O)C6=CC=CC=C6C5=O)O

Canonical SMILES

C1COCC(=O)N1C2=CC=C(C=C2)N(CC(CN3C(=O)C4=CC=CC=C4C3=O)O)CC(CN5C(=O)C6=CC=CC=C6C5=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2'-[[[4-(3-Oxo-4-morpholinyl)phenyl]imino]bis[(2R)-2-hydroxy-3,1-propanediyl]]bis[1H-isoindole-1,3(2H)-dione] typically involves multi-step organic reactions. The process begins with the preparation of key intermediates, such as 1,3-dioxoisoindole and 3-oxomorpholine derivatives. These intermediates are then coupled through nucleophilic substitution and condensation reactions under controlled conditions to form the final product. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the efficient and consistent production of the compound. Safety measures and environmental considerations are also critical in the industrial synthesis to minimize hazardous by-products and waste.

Chemical Reactions Analysis

Types of Reactions

2,2'-[[[4-(3-Oxo-4-morpholinyl)phenyl]imino]bis[(2R)-2-hydroxy-3,1-propanediyl]]bis[1H-isoindole-1,3(2H)-dione] undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form higher oxidation state derivatives.

    Reduction: Reduction reactions can convert certain functional groups to their corresponding reduced forms.

    Substitution: Nucleophilic and electrophilic substitution reactions can modify the compound’s structure by replacing specific atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, pH, and solvent choice are optimized based on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield isoindole derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce new substituents into the morpholine or isoindole rings.

Scientific Research Applications

2,2'-[[[4-(3-Oxo-4-morpholinyl)phenyl]imino]bis[(2R)-2-hydroxy-3,1-propanediyl]]bis[1H-isoindole-1,3(2H)-dione] has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It serves as a probe for investigating biological pathways and interactions at the molecular level.

    Medicine: Potential therapeutic applications include drug development for targeting specific diseases and conditions.

    Industry: The compound’s unique properties make it useful in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,2'-[[[4-(3-Oxo-4-morpholinyl)phenyl]imino]bis[(2R)-2-hydroxy-3,1-propanediyl]]bis[1H-isoindole-1,3(2H)-dione] involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups enable it to form stable complexes with these targets, modulating their activity and triggering downstream effects. Pathways involved may include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

  • 2,2'-[[[4-(3-Oxo-4-morpholinyl)phenyl]imino]bis[(2R)-2-hydroxy-3,1-propanediyl]]bis[1H-isoindole-1,3(2H)-dione]
  • 2,2'-[[[4-(3-Oxo-4-morpholinyl)phenyl]imino]bis[(2R)-2-hydroxy-3,1-propanediyl]]bis[1H-isoindole-1,3(2H)-dione]

Uniqueness

Compared to similar compounds, 2,2'-[[[4-(3-Oxo-4-morpholinyl)phenyl]imino]bis[(2R)-2-hydroxy-3,1-propanediyl]]bis[1H-isoindole-1,3(2H)-dione] stands out due to its specific combination of functional groups and structural features. This uniqueness allows it to exhibit distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.

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